3-[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide
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Overview
Description
3-[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where an amino group is added to the pyrimidine precursor.
Coupling Reactions: The piperidine and pyrimidine rings are coupled together using a suitable coupling agent.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction typically results in the formation of primary or secondary amines.
Substitution: Substitution reactions can yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
3-[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have shown promise as anti-cancer agents.
Aminopyrimidines: These compounds are characterized by the presence of an amino group on the pyrimidine ring and have various biological activities.
Uniqueness
3-[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide is unique due to its specific combination of functional groups and its potential for selective inhibition of molecular targets. This makes it a valuable compound for both research and therapeutic applications.
Properties
IUPAC Name |
3-[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-14-11-17(28-3)7-8-18(14)24-20(27)9-6-16-5-4-10-26(13-16)19-12-15(2)23-21(22)25-19/h7-8,11-12,16H,4-6,9-10,13H2,1-3H3,(H,24,27)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBFIBKZIOOEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCCC(C2)CCC(=O)NC3=C(C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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